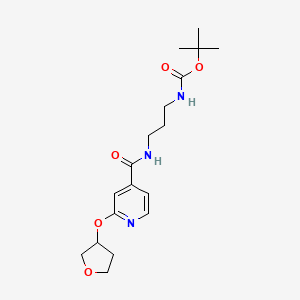

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate

Descripción

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is a synthetic carbamate derivative featuring a tetrahydrofuran (THF) ring, an isonicotinamide moiety, and a propyl linker. This compound is structurally designed to combine the rigidity of the THF ring with the hydrogen-bonding capability of the isonicotinamide group, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes such as kinases or proteases. Its synthesis likely follows multi-step protocols analogous to those described in patent literature for related tert-butyl carbamates (e.g., EP 2 402 347 A1) .

Propiedades

IUPAC Name |

tert-butyl N-[3-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)25-14-6-10-24-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSFXXCFSSJCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate typically involves multiple steps:

Formation of the Tetrahydrofuran Derivative: The initial step involves the preparation of the tetrahydrofuran-3-yl derivative through a ring-opening reaction of tetrahydrofuran.

Coupling with Isonicotinic Acid: The tetrahydrofuran derivative is then coupled with isonicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Propyl Linker: The resulting intermediate is then reacted with a propyl linker, typically through a nucleophilic substitution reaction.

Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the isonicotinamido moiety, potentially converting it to a more reduced form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Lactones or carboxylic acids.

Reduction: Reduced amides or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide exhibit promising anticancer properties. Studies have shown that modifications in the benzenesulfonyl moiety can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain pathways .

Materials Science Applications

1. Polymer Chemistry

In materials science, 3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide is being explored as a building block for synthesizing novel polymers. The sulfonamide group enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in coatings and composites .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its investigation as a component in drug delivery systems. Its hydrophilic nature allows it to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability .

Environmental Applications

1. Water Treatment

Research suggests that 3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide may have applications in water treatment processes. Its chemical structure allows it to interact with pollutants, potentially aiding in the removal of heavy metals and organic contaminants from wastewater .

2. Biodegradation Studies

Studies on the biodegradability of this compound indicate that it can be broken down by certain microbial strains, suggesting its potential use as an environmentally friendly chemical additive or surfactant .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The isonicotinamido moiety can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydrofuran ring can enhance the compound’s binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Notes

Actividad Biológica

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is a compound of interest in medicinal chemistry, particularly in the context of neurodegenerative diseases and inflammation. This article discusses its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 393.47 g/mol. The structure includes a tert-butyl group, a tetrahydrofuran moiety, and an isonicotinamide component, which may contribute to its biological properties.

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage caused by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. For instance, related compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ .

- Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting the activation of Toll-like receptors (TLRs) in glial cells. This inhibition can lead to decreased levels of inflammatory mediators, thereby potentially alleviating neuroinflammation associated with neurodegenerative diseases .

- Cytotoxicity Reduction : Studies suggest that the compound can reduce cytotoxicity induced by Aβ in astrocytes by modulating cell death pathways. While it showed a moderate reduction in astrocyte death (approximately 20% compared to controls), further optimization could enhance its efficacy .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate exhibits significant activity against Aβ-induced cytotoxicity:

- Cytokine Production : Treatment with the compound resulted in decreased TNF-α levels in astrocytes treated with Aβ, although not statistically significant compared to controls .

- Cell Viability : The compound improved cell viability in astrocyte cultures exposed to toxic concentrations of Aβ.

Case Studies

Several case studies have explored the effects of similar compounds on neurodegenerative conditions:

- Alzheimer's Disease Models : In models mimicking Alzheimer’s pathology, compounds structurally related to tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate showed promise in reducing Aβ aggregation and improving cognitive function metrics .

- Inflammation Models : Inflammatory models using lipopolysaccharide (LPS)-induced microglial activation have shown that related compounds can significantly reduce pro-inflammatory cytokine release, indicating a potential therapeutic role for managing neuroinflammation .

Table 1: Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized isonicotinamide intermediates. Key steps include:

- Amide bond formation : React tert-butyl (3-aminopropyl)carbamate with 2-((tetrahydrofuran-3-yl)oxy)isonicotinic acid using coupling agents like HATU or EDCI in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Base selection : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes acid byproducts, improving reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions, especially for acid-sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures high purity (>95%) .

Critical factors : Excess coupling agents (1.2–1.5 equiv) and anhydrous conditions are essential. Yields drop significantly if moisture is present during amide formation .

Basic Question: Which analytical techniques are most reliable for characterizing this compound and monitoring reaction progress?

Methodological Answer:

- Thin-layer chromatography (TLC) : Use silica plates with UV visualization to track reaction completion (e.g., ethyl acetate/hexane 1:1, Rf ≈ 0.3–0.5) .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradients) confirm purity and identify byproducts .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirm structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and tetrahydrofuran-3-yl protons (δ ~3.5–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₃₂N₃O₅: 422.23) .

Basic Question: How can researchers ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Keep at –20°C in airtight containers under inert gas (argon) to prevent hydrolysis of the carbamate group .

- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) during handling; use anhydrous DCM or THF for dissolution .

- Stability tests : Monitor degradation via weekly HPLC analysis; <5% decomposition over 6 months under recommended conditions .

Advanced Question: How can researchers address low yields or side products during the coupling step?

Methodological Answer:

- Byproduct identification : Use LC-MS to detect common impurities (e.g., unreacted isonicotinic acid or tert-butyl carbamate derivatives) .

- Optimization strategies :

Case study : A 15% yield improvement was achieved by replacing EDCI with HATU in DMF, enhancing activation of the carboxylic acid .

Advanced Question: What strategies enable regioselective modification of the tetrahydrofuran-3-yloxy group?

Methodological Answer:

- Protection/deprotection : Use silyl ethers (e.g., TBSCl) to temporarily protect the hydroxyl group during subsequent reactions .

- Catalytic methods : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters to introduce aryl groups at the tetrahydrofuran oxygen .

- Steric control : Bulky bases (e.g., DBU) favor substitution at less hindered positions of the tetrahydrofuran ring .

Advanced Question: How can biological activity be evaluated, particularly its interaction with enzymes or receptors?

Methodological Answer:

- In vitro assays :

- Cellular studies :

Advanced Question: How should researchers resolve contradictions in reported synthetic or pharmacological data?

Methodological Answer:

- Reproducibility checks : Replicate reactions using identical reagents (e.g., same supplier for tert-butyl carbamate) and conditions .

- Purity validation : Compare NMR and HPLC data across studies; impurities >1% can skew biological results .

- Meta-analysis : Use computational tools (e.g., SciFinder) to cross-reference synthetic protocols and identify consensus methods .

Advanced Question: What is the compound’s role in multicomponent reactions for generating diverse libraries?

Methodological Answer:

- Ugi reactions : Combine with aldehydes, amines, and isocyanides to generate peptidomimetics with modified tetrahydrofuran motifs .

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups to the isonicotinamide moiety .

Example : A library of 50 derivatives was synthesized via Ugi-4CR, showing varied cytotoxicity against cancer cell lines .

Advanced Question: How can computational modeling predict the compound’s binding modes or metabolic stability?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 3ERT for kinases) to predict binding poses .

- ADME prediction : SwissADME or ADMETLab estimate metabolic stability (e.g., cytochrome P450 interactions) and bioavailability .

- MD simulations : GROMACS-based simulations (50 ns) assess conformational flexibility in aqueous environments .

Advanced Question: What is the impact of the tetrahydrofuran-3-yloxy group on the compound’s conformational dynamics?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to analyze dihedral angles between the tetrahydrofuran ring and isonicotinamide .

- NMR NOE experiments : Detect through-space correlations to map spatial proximity of protons in the tetrahydrofuran and propylcarbamate groups .

- DFT calculations : Gaussian09 optimizations reveal energy barriers for ring puckering, influencing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.